molecular formula C5H8N4O B13101774 (2,6-Diaminopyrimidin-4-yl)methanol

(2,6-Diaminopyrimidin-4-yl)methanol

Cat. No.: B13101774
M. Wt: 140.14 g/mol
InChI Key: INTCDAMEWLKPJL-UHFFFAOYSA-N
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Description

(2,6-Diaminopyrimidin-4-yl)methanol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two amino groups at positions 2 and 6 and a hydroxymethyl group at position 4 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diaminopyrimidin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diaminopyrimidine with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,6-Diaminopyrimidine and formaldehyde.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diaminopyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,6-diaminopyrimidine-4-carboxylic acid.

    Reduction: Formation of 2,6-diaminopyrimidine-4-methanol derivatives.

    Substitution: Formation of various N-substituted pyrimidines.

Scientific Research Applications

(2,6-Diaminopyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (2,6-Diaminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Diaminopyrimidin-2-yl)methanol
  • (2,4-Diaminopyrimidin-5-yl)methanol

Comparison

(2,6-Diaminopyrimidin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to (4,6-Diaminopyrimidin-2-yl)methanol and (2,4-Diaminopyrimidin-5-yl)methanol, the compound may exhibit different chemical properties and biological effects due to the variation in the position of the amino and hydroxymethyl groups.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

(2,6-diaminopyrimidin-4-yl)methanol

InChI

InChI=1S/C5H8N4O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9)

InChI Key

INTCDAMEWLKPJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N)N)CO

Origin of Product

United States

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